Lipophilicity (LogP): 2,4-Dipropylthiazole Exhibits a ~2.5-Fold Increase Over Dimethyl Analog
The predicted octanol-water partition coefficient (LogP), a key determinant of membrane permeability and bioavailability, is significantly higher for 2,4-Dipropylthiazole compared to its dimethyl and diethyl analogs. Using ChemAxon calculations, 2,4-Dipropylthiazole has a LogP of 3.18 [1], which is 3.6 times greater than the LogP of 0.89 for 2,4-Dimethylthiazole [2] and 1.4 times greater than the LogP of 2.29 for 2,4-Diethylthiazole [3]. A similar trend is observed with ALOGPS predictions, where 2,4-Dipropylthiazole's LogP of 4.23 [1] is 2.5 times higher than 2,4-Dimethylthiazole's 1.69 [2]. This substantial increase in lipophilicity is directly correlated with the propyl chain length.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.18 (ChemAxon); 4.23 (ALOGPS) |
| Comparator Or Baseline | 2,4-Dimethylthiazole: 0.89 (ChemAxon), 1.69 (ALOGPS); 2,4-Diethylthiazole: 2.29 (ChemAxon), 3.24 (ALOGPS) |
| Quantified Difference | ~2.5x to 3.6x higher LogP vs. 2,4-Dimethylthiazole; ~1.4x to 1.3x higher vs. 2,4-Diethylthiazole |
| Conditions | Predicted values from ChemAxon and ALOGPS software; no experimental conditions |
Why This Matters
Higher LogP indicates superior ability to partition into lipid membranes, which is critical for applications in cell-based assays, drug design, or the formulation of lipophilic active ingredients.
- [1] FooDB. Showing Compound 2,4-Dipropylthiazole (FDB019794). https://foodb.ca/compounds/FDB019794 View Source
- [2] FooDB. Showing Compound 2,4-Dimethylthiazole (FDB010961). https://foodb.ca/compounds/FDB010961 View Source
- [3] HMDB. Showing metabocard for 2,4-Diethylthiazole (HMDB0040101). https://hmdb.ca/metabolites/HMDB0040101 View Source
